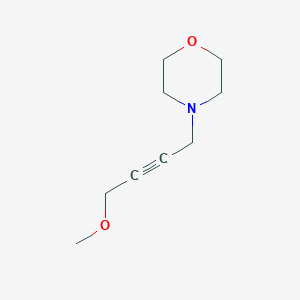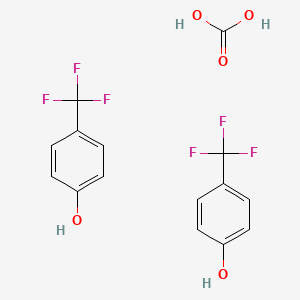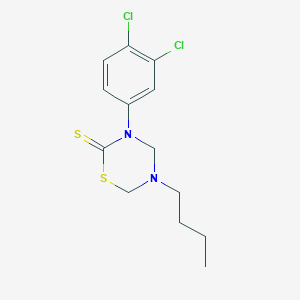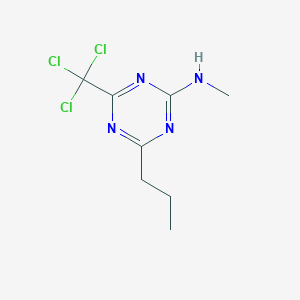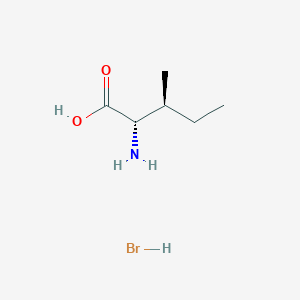
Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate is a phosphonium salt with a unique structure that combines the triphenylphosphine moiety with a xanthene derivative. This compound is known for its applications in various fields, including organic synthesis, materials science, and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a xanthene derivative under specific conditions. One common method includes the use of perchloric acid as a reagent to form the perchlorate salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate involves its interaction with various molecular targets. The phosphonium group can interact with nucleophilic sites in biological molecules, while the xanthene moiety can participate in photophysical processes. These interactions can lead to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A widely used reagent in organic synthesis, but lacks the xanthene moiety.
Xanthene Derivatives: Compounds like fluorescein and rhodamine, which are used as fluorescent dyes but do not have the phosphonium group.
Phosphonium Salts: Other phosphonium salts with different substituents, such as triphenyl(9-ethyl-9H-carbazol-3-yl)phosphonium bromide.
Uniqueness: Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate is unique due to its combination of the triphenylphosphine and xanthene moieties, which confer both reactivity and fluorescence properties. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
22730-67-2 |
|---|---|
Molekularformel |
C31H24ClO5P |
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
triphenyl(9H-xanthen-9-yl)phosphanium;perchlorate |
InChI |
InChI=1S/C31H24OP.ClHO4/c1-4-14-24(15-5-1)33(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-27-20-10-12-22-29(27)32-30-23-13-11-21-28(30)31;2-1(3,4)5/h1-23,31H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
JHLOGRQCBNFRFX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3OC4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)
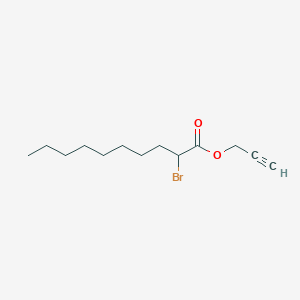

![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
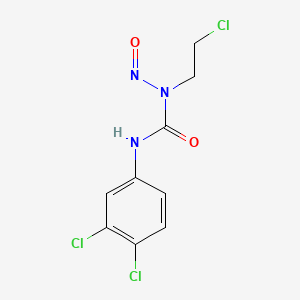


![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
